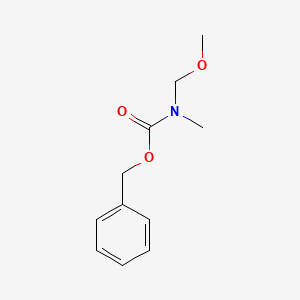
Benzyl (methoxymethyl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (methoxymethyl)methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a methoxymethyl group, and a methylcarbamate group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (methoxymethyl)methylcarbamate can be synthesized through the reaction of benzyl alcohol with methoxymethyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl (methoxymethyl)methylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (methoxymethyl)methylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under acidic or basic conditions, allowing for the controlled release of the amine group . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the methoxymethyl group.
Methoxymethyl carbamate: Lacks the benzyl group.
Methyl carbamate: Simplest form, lacking both benzyl and methoxymethyl groups.
Uniqueness
Benzyl (methoxymethyl)methylcarbamate is unique due to its combination of benzyl and methoxymethyl groups, providing enhanced stability and selectivity as a protecting group. This makes it particularly useful in complex organic syntheses where multiple functional groups are present .
Properties
CAS No. |
88413-58-5 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
benzyl N-(methoxymethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-12(9-14-2)11(13)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
MPXAYBZBTRTDJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(COC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















